Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate
Description
Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate (CAS: 171827-50-2) is a purine derivative characterized by a dichlorinated purine core linked to an ethyl acetate group via a methylene bridge. Its molecular formula is C₁₀H₁₀Cl₂N₄O₂, with a molar mass of 289.12 g/mol . The compound is synthesized through nucleophilic substitution reactions involving 2,6-dichloropurine and ethyl glycolate derivatives under basic conditions, achieving moderate yields (e.g., 11% for a related compound) . Key spectral data include HRMS ([M+Na]⁺: 327.0021) and distinct NMR signals for the ethyl ester (δ 1.39 ppm, triplet) and purine protons (δ 7.91–8.19 ppm) .
Properties
IUPAC Name |
ethyl 2-(2,6-dichloropurin-9-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2N4O2/c1-2-17-5(16)3-15-4-12-6-7(10)13-9(11)14-8(6)15/h4H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTFNNRKKJAICKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=NC2=C1N=C(N=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate typically involves the reaction of 2,6-dichloropurine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow processes and the use of automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form hydro derivatives.
Hydrolysis: The ester group in this compound can be hydrolyzed to form the corresponding carboxylic acid.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while hydrolysis would yield a carboxylic acid derivative .
Scientific Research Applications
Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex purine derivatives.
Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate.
Industry: this compound is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes such as kinases and polymerases, which are crucial for cellular processes. The compound’s chlorine atoms and ester group play a significant role in its binding affinity and specificity towards these targets .
The pathways involved in its mechanism of action include the inhibition of DNA and RNA synthesis, leading to the suppression of cell proliferation. This makes it a potential candidate for anticancer and antiviral therapies .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Purine Core
Chlorine vs. Amino Groups
- This modification reduces lipophilicity (logP: ~0.5 vs. ~2.3 for the dichloro analog), affecting membrane permeability .
- Biological Impact: Amino-substituted analogs are often explored for antiviral or anticancer applications due to improved nucleobase mimicry, whereas dichloro derivatives may exhibit stronger inhibition of kinases or adenosine receptors .
Sulfur-Containing Derivatives
- Ethyl 2-[6-(4-chlorophenyl)sulfanylpurin-9-yl]acetate (CAS: 1372784-40-1): Incorporation of a 4-chlorophenylthio group (C₁₅H₁₃ClN₄O₂S) introduces steric bulk and sulfur-mediated π-stacking. This enhances metabolic stability compared to the dichloro analog but may reduce solubility due to the hydrophobic aryl group .
Modifications to the Ester Moiety
Ethoxyethyl vs. Ethyl Esters
- 2-((2,6-Dichloro-9H-purin-9-yl)methoxy)ethyl acetate (Compound 14): Replacing the methylene bridge with a methoxyethyl linker (C₁₀H₁₀Cl₂N₄O₃) increases flexibility and polarity. This structural change improves aqueous solubility but may reduce cellular uptake due to higher hydrophilicity .
Neopentyl and Branched Esters
- However, synthesis complexity increases, as seen in multi-step routes requiring microwave-assisted reactions .
Biological Activity
Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate is a purine derivative that has garnered interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This compound is part of a larger class of 9H-purine derivatives known for their interactions with various biological targets, including enzymes involved in DNA replication and repair.
Chemical Structure and Properties
This compound is characterized by the following chemical formula:
- Molecular Formula: C10H10Cl2N4O2
- Molecular Weight: 277.12 g/mol
The compound features a purine base with two chlorine substituents at the 2 and 6 positions, which significantly influence its biological activity.
The primary mechanism of action for this compound involves its role as an inhibitor of topoisomerase II, an essential enzyme for DNA replication. By binding to the ATP-binding site of topoisomerase II, this compound can effectively halt the enzyme's activity, leading to the induction of apoptosis in proliferating cancer cells. This mechanism is particularly advantageous as it limits damage to non-proliferating cells, thereby reducing overall toxicity compared to traditional chemotherapeutic agents .
Anticancer Activity
Recent studies have demonstrated the anticancer potential of this compound through various in vitro assays. The following table summarizes key findings from research studies:
These results indicate that this compound exhibits significant cytotoxicity against various cancer cell lines, supporting its potential as a therapeutic agent.
Case Studies
Several case studies have highlighted the compound's effectiveness in preclinical models:
- HeLa Cell Study : In a study evaluating the effects on HeLa cells, treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed increased apoptosis markers after treatment .
- MCF7 Cell Study : Another study focused on MCF7 breast cancer cells showed that the compound not only inhibited cell proliferation but also triggered cell cycle arrest at the G2/M phase. This was attributed to its interference with topoisomerase II activity .
- A549 Cell Study : The effects on A549 lung cancer cells demonstrated that treatment with this compound led to significant DNA damage, evidenced by increased levels of γ-H2AX foci formation, a marker for double-strand breaks .
Q & A
Q. What are the standard synthetic routes for Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate, and what reaction conditions are critical for achieving high yields?
The synthesis typically involves nucleophilic substitution between 2,6-dichloropurine and ethyl bromoacetate in the presence of a base (e.g., potassium carbonate) in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (60–80°C) . Key factors include strict anhydrous conditions to prevent hydrolysis of the ester group and controlled stoichiometry to minimize side reactions. Reaction monitoring via TLC or HPLC is recommended to optimize reaction times (typically 12–24 hours) .
Q. How can the purity and structural identity of this compound be verified post-synthesis?
Characterization relies on a combination of analytical techniques:
- NMR spectroscopy : H and C NMR confirm the ester linkage (e.g., ethyl group triplet at ~1.2 ppm and quartet at ~4.2 ppm) and purine substitution patterns .
- Mass spectrometry (ESI/HRMS) : Molecular ion peaks (e.g., [M+H] at m/z 317.01 for CHClNO) validate molecular weight .
- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves crystal structures, confirming bond angles and stereochemistry .
Q. What functional groups in this compound are most reactive, and how do they influence downstream modifications?
The 2,6-dichloropurine core is highly electrophilic, enabling substitution at C2 or C6 with nucleophiles (e.g., amines, thiols). The ethyl ester group is susceptible to hydrolysis under acidic/basic conditions, yielding carboxylic acid derivatives for conjugation . Protecting groups like Boc (tert-butoxycarbonyl) are often used to stabilize reactive amines during multi-step syntheses .
Advanced Research Questions
Q. How can reaction conditions be optimized to resolve contradictions in reported yields for nucleophilic substitution at the purine C2/C6 positions?
Discrepancies in yields often arise from competing reactions at C2 vs. C5. To favor regioselectivity:
Q. What methodologies are recommended for analyzing interactions between this compound and nucleotide-processing enzymes (e.g., kinases)?
Quantitative interaction studies require:
- Surface Plasmon Resonance (SPR) : Immobilize the enzyme on a sensor chip and measure binding kinetics (K, k/k) of the compound .
- Isothermal Titration Calorimetry (ITC) : Directly quantify thermodynamic parameters (ΔH, ΔS) .
- Molecular docking simulations (e.g., AutoDock Vina) : Predict binding modes using crystal structures of target enzymes .
Q. How do structural modifications (e.g., Boc protection or ester hydrolysis) impact biological activity in cellular assays?
- Boc-protected derivatives : Enhance membrane permeability due to increased hydrophobicity, improving intracellular uptake .
- Hydrolyzed carboxylic acid analogs : Exhibit stronger polar interactions with enzyme active sites but may require prodrug strategies for bioavailability . Comparative studies using LC-MS/MS can track metabolite formation in cell lysates .
Data Analysis and Contradiction Resolution
Q. How should researchers address discrepancies in crystallographic data refinement for purine derivatives?
- Use SHELXL for high-resolution refinements, applying restraints for disordered atoms (common in flexible ester groups) .
- Validate against ORTEP-3 graphical models to visualize thermal ellipsoids and detect overfitting .
- Cross-check with DFT-calculated bond lengths/angles (e.g., Gaussian 16) to resolve ambiguities .
Q. What strategies mitigate side reactions during large-scale synthesis (e.g., di- vs. mono-substitution products)?
- Stepwise substitution : React C2 first using a Boc-protected intermediate, then introduce C6 substituents .
- Flow chemistry : Improves mixing and heat transfer, reducing byproduct formation .
- Automated flash chromatography : Separates di-substituted impurities using gradients of hexane/ethyl acetate .
Structural and Functional Analogues
Q. Which structural analogs of this compound have shown promising biological activity, and how do they compare?
Key analogs include:
- Ethyl 2-[2-(Boc-amino)-6-chloro-9H-purin-9-yl]acetate : Exhibits enhanced kinase inhibition due to Boc-protected amine interactions .
- 2-(2-Amino-6-phenylmethoxypurin-9-yl)acetate : Demonstrates higher selectivity for adenosine receptors but lower metabolic stability . SAR studies highlight the critical role of chlorine substituents in modulating potency and off-target effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
